molecular formula C9H18N2O2 B13330934 (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide

Cat. No.: B13330934
M. Wt: 186.25 g/mol
InChI Key: QEATYYANKMYQAP-BQBZGAKWSA-N
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Description

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide is a chiral building block of interest in medicinal chemistry and organic synthesis. This compound features a stereochemically defined tetrahydrofuran ring, a structural motif found in various bioactive natural products and pharmaceuticals . The carbohydrazide functional group provides a versatile handle for the synthesis of diverse heterocyclic compounds and serves as a key precursor in the development of various hydrazone-based derivatives . Researchers can utilize this compound in the design and synthesis of novel molecules for screening against biological targets. Specific research applications, mechanistic studies, and detailed biological activity data for this exact compound are currently not reported in the literature and represent an area for investigation. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S,3S)-2-tert-butyloxolane-3-carbohydrazide

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

QEATYYANKMYQAP-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C(=O)NN

Canonical SMILES

CC(C)(C)C1C(CCO1)C(=O)NN

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Starting Materials

Overview:
One prominent approach employs chiral amino acids, such as L-serine, as starting materials. This method leverages stereoselective reactions to introduce the (2S,3S) configuration directly into the tetrahydrofuran ring system.

Procedure:

  • Step 1: Protection of amino and hydroxyl groups
    The amino group of L-serine is protected using tert-butoxycarbonyl (Boc) or other suitable carbamate groups to prevent side reactions during subsequent steps.

  • Step 2: Formation of the tetrahydrofuran ring
    Intramolecular cyclization is achieved through esterification or nucleophilic attack, often mediated by activating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-(dimethylaminopropyl)carbodiimide), leading to ring closure with stereocontrol.

  • Step 3: Introduction of the carbohydrazide moiety
    The protected cyclic intermediate reacts with hydrazine derivatives under controlled conditions (e.g., reflux in ethanol or THF) to form the carbohydrazide group at the 3-position.

  • Step 4: Deprotection and purification
    Final deprotection steps involve acid or base treatment to remove protecting groups, followed by purification via chromatography or recrystallization.

Key Data:

Reagents Conditions Yield References
L-Serine derivatives DCC/EDC coupling, reflux Moderate to high ,

Advantages:

  • High stereoselectivity due to chiral starting materials.
  • Well-established for similar cyclic amino acid derivatives.

Solid-Phase Synthesis and Cyclization Strategies

Overview:
Solid-phase synthesis provides a versatile platform for constructing complex cyclic compounds like (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide. This method involves anchoring intermediates onto resin supports, enabling iterative reactions and simplified purification.

Procedure:

  • Step 1: Resin-bound malonamide formation
    Malonic acid derivatives are attached to a resin, followed by coupling with amino alcohols to generate resin-bound intermediates.

  • Step 2: Oxidation and cyclization
    Oxidation with chromium-based reagents converts malonamides to ketones, which undergo cyclization with bases like LDA or LHMDS to form the tetrahydrofuran ring.

  • Step 3: Cleavage and hydrazide formation
    Acidic cleavage (e.g., TFA) releases the free compound, which then reacts with hydrazine derivatives to form the carbohydrazide.

Data Summary:

Reagents Conditions Yield References
Malonamic acids on resin CrO₂ oxidation, base cyclization 43-80%

Advantages:

  • High purity due to solid-phase purification.
  • Suitable for combinatorial synthesis.

Hydrazide Formation via Nucleophilic Substitution

Overview:
This method involves direct nucleophilic attack of hydrazine derivatives on activated cyclic intermediates.

Procedure:

  • Step 1: Preparation of activated tetrahydrofuran derivatives
    The tetrahydrofuran ring bearing suitable leaving groups (e.g., halides or mesylates) at the 3-position is prepared via halogenation or sulfonation.

  • Step 2: Hydrazide formation
    Hydrazine hydrate or substituted hydrazines are reacted with these activated intermediates under reflux in polar solvents like ethanol or THF, facilitating nucleophilic substitution.

  • Step 3: Purification
    The product is purified through chromatography or recrystallization, with subsequent steps to introduce the tert-butyl group.

Data Summary:

Reagents Conditions Yield References
Halogenated tetrahydrofuran Hydrazine hydrate, reflux Variable ,

Advantages:

  • Direct route to hydrazide derivatives.
  • Compatible with various functional groups.

Incorporation of the tert-Butyl Group

The tert-butyl group is introduced either during the initial protection step or via alkylation of the hydrazide intermediate using tert-butyl halides or tert-butyl carbamates under basic conditions.

Typical Conditions:

  • Reagents: tert-Butyl bromide or chloride, potassium carbonate or sodium hydride.
  • Solvent: Acetone, DMF, or DMSO.
  • Conditions: Reflux or room temperature, depending on reactivity.

Example:

Hydrazide intermediate + tert-butyl bromide + K₂CO₃ in acetone, reflux, yields tert-butyl substituted hydrazide.

Summary of Research Findings and Data Tables

Method Starting Material Key Reagents Conditions Yield Stereoselectivity References
Asymmetric synthesis L-serine derivatives DCC/EDC, hydrazine Reflux, protected groups Moderate to high High ,
Solid-phase synthesis Malonamic acids on resin CrO₂, bases Oxidation, cyclization 43-80% Not specified
Nucleophilic substitution Halogenated tetrahydrofuran Hydrazine hydrate Reflux Variable Not specified ,
Alkylation Hydrazide intermediates tert-Butyl halides Reflux Good Not specified ,

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can help in understanding the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Similarity Scores

The table below summarizes structurally related compounds and their similarity scores (based on ):

Compound Name Similarity Score Key Differences vs. Target Compound
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid 0.85 Pyran ring (6-membered), carboxylic acid group
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate 0.80 Amino group, carbamate substituent, (3R,4S) stereochemistry
tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate 0.62 Hydroxymethyl group, carbamate substituent
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate 0.58 Pyran ring, hydrazinecarboxylate group
Structural and Functional Insights:

Ring Size and Conformation :

  • The target compound’s tetrahydrofuran (5-membered ring) imposes greater ring strain than pyran (6-membered) analogs, affecting conformational flexibility and binding to biological targets .
  • Pyran derivatives (e.g., 0.85 similarity compound) may exhibit distinct pharmacokinetic profiles due to increased ring size and reduced strain .

Functional Groups: Carbohydrazide (-CONHNH₂): Unique to the target compound, this group enhances polarity and metal-chelating capacity compared to carbamates (e.g., 0.80 similarity compound) or hydroxymethyl groups (e.g., ). This could expand applications in catalysis or metallodrug design. Carbamate vs. Amino Groups: The 0.80 similarity compound’s carbamate and amino groups are more reactive in peptide coupling reactions, whereas the target’s carbohydrazide may favor nucleophilic substitution or condensation .

Stereochemistry :

  • The (2S,3S) configuration in the target compound contrasts with the (3R,4S) stereochemistry of the 0.80 similarity compound. Such differences can drastically alter interactions with chiral receptors or enzymes, impacting efficacy in drug candidates .
Molecular Properties:
Property Target Compound 0.85 Similarity Compound 0.80 Similarity Compound
Molecular Formula C₉H₁₇N₂O₃ C₁₃H₂₂N₂O₅ C₁₀H₁₉NO₄
Molecular Weight ~217.26 g/mol ~298.33 g/mol ~217.26 g/mol
Functional Groups Carbohydrazide, tert-Butyl Carboxylic acid, tert-Butoxy Carbamate, Amino
  • However, the tert-butyl group counterbalances this by introducing hydrophobicity .
  • Synthetic Routes: highlights esterification and condensation methods for tert-butyl-containing intermediates. The target compound’s synthesis likely involves hydrazide formation via hydrazinolysis of a methyl ester precursor, whereas carbamate analogs (e.g., ) may use Boc-protection strategies .

Biological Activity

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H19N3O2
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : this compound

The presence of the hydrazide functional group is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For example, derivatives of tetrahydrofuran have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in human leukemia cells through the activation of caspase pathways .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Similar to other alkaloids derived from natural sources, this compound may inhibit protein synthesis at the ribosomal level.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress within cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BApoptosis Induction10
Compound CProtein Synthesis Inhibition5

Case Study 1: Antileukemic Activity

A study published in PubMed Central highlighted the effectiveness of tetrahydrofuran derivatives against leukemia cells. The study reported that treatment with a related compound resulted in a significant reduction in cell viability and increased apoptotic markers .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models showed that administration of this compound led to tumor regression in xenograft models. The compound demonstrated a favorable pharmacokinetic profile, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl carbamates are synthesized via Mannich reactions using anhydrous tetrahydrofuran (THF) as a solvent, with strict control of reaction temperature and stoichiometry to preserve stereochemistry . Chiral HPLC or polarimetry should be used to verify enantiomeric excess (>98% purity). Evidence from tert-butyl hydrazinecarboxylate derivatives highlights the importance of protecting groups (e.g., Boc) to prevent racemization during nucleophilic substitution steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming stereochemistry and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, hydrazide NH signals at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, as shown in tert-butyl carbamate derivatives with similar stereocenters .
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS for [M+H+^+] at m/z ~229.3) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous THF or DMF to prevent hydrolysis of the hydrazide group. Avoid prolonged exposure to moisture or light, as tert-butyl groups can undergo elimination under acidic conditions . Stability studies on analogous hydrazides recommend monthly purity checks via TLC or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using this compound as a chiral ligand?

  • Methodological Answer : Contradictions often arise from solvent polarity and metal coordination effects. For example, THF improves yields in Pd-catalyzed cross-couplings by stabilizing intermediates, while DMSO may deactivate catalysts. Kinetic studies (e.g., variable-temperature NMR) can identify competing pathways. Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor via in-situ IR for carbonyl coordination .

Q. How does the tert-butyl group influence the compound’s conformational stability in solid-state vs. solution-phase studies?

  • Methodological Answer : The tert-butyl group induces steric hindrance, locking the tetrahydrofuran ring into a specific chair conformation. X-ray data on tert-butyl carbamates show restricted rotation around the C–N bond, stabilizing β-sheet-like packing in crystals . In solution (DMSO-d6_6), NOESY experiments reveal dynamic equilibria between conformers, affecting catalytic or binding properties .

Q. What are the mechanistic implications of using this compound in multicomponent reactions (e.g., Ugi, Passerini)?

  • Methodological Answer : The hydrazide acts as a bifunctional nucleophile, participating in imine formation and acyl transfer. In Ugi reactions, kinetic isotopic labeling (KIE) studies show rate-determining steps involve hydrazide deprotonation. Adjust pH to 6–7 (buffered with phosphate) to balance nucleophilicity and avoid hydrazine oxidation .

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